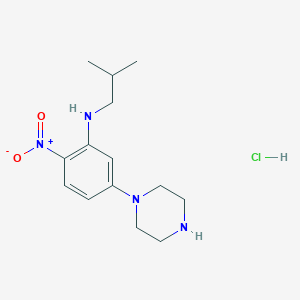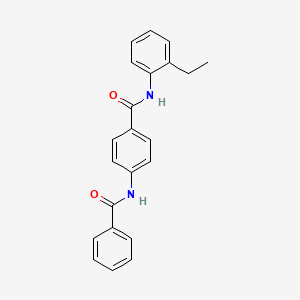
N-isobutyl-2-nitro-5-(1-piperazinyl)aniline hydrochloride
Overview
Description
N-isobutyl-2-nitro-5-(1-piperazinyl)aniline hydrochloride, also known as WYE-354, is a small molecule inhibitor of the protein kinase B-Raf. It has been found to have potential as an anti-cancer agent, particularly in the treatment of melanoma. In
Scientific Research Applications
N-isobutyl-2-nitro-5-(1-piperazinyl)aniline hydrochloride has been the subject of several scientific studies. In vitro studies have shown that it inhibits the activity of B-Raf kinase, which is frequently mutated in melanoma. In vivo studies have shown that it has anti-tumor activity in mouse models of melanoma. It has also been found to have potential as a treatment for other types of cancer, such as colorectal cancer.
Mechanism of Action
N-isobutyl-2-nitro-5-(1-piperazinyl)aniline hydrochloride inhibits the activity of B-Raf kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating downstream targets in the MAP kinase pathway, which is frequently activated in cancer cells.
Biochemical and Physiological Effects:
N-isobutyl-2-nitro-5-(1-piperazinyl)aniline hydrochloride has been found to have several biochemical and physiological effects. It inhibits the proliferation of melanoma cells in vitro and in vivo. It also induces apoptosis, or programmed cell death, in melanoma cells. In addition, it has been found to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of N-isobutyl-2-nitro-5-(1-piperazinyl)aniline hydrochloride is that it is a small molecule inhibitor, which makes it easier to synthesize and modify than larger molecules such as antibodies. However, one limitation is that it is not specific to B-Raf kinase and may inhibit other kinases in the MAP kinase pathway. This can lead to off-target effects and limit its usefulness as a therapeutic agent.
Future Directions
There are several future directions for the research and development of N-isobutyl-2-nitro-5-(1-piperazinyl)aniline hydrochloride. One direction is to develop more specific inhibitors of B-Raf kinase that do not have off-target effects. Another direction is to investigate the use of N-isobutyl-2-nitro-5-(1-piperazinyl)aniline hydrochloride in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to determine the safety and efficacy of N-isobutyl-2-nitro-5-(1-piperazinyl)aniline hydrochloride in clinical trials.
properties
IUPAC Name |
N-(2-methylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2.ClH/c1-11(2)10-16-13-9-12(3-4-14(13)18(19)20)17-7-5-15-6-8-17;/h3-4,9,11,15-16H,5-8,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXBBMUDOWWGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4170385.png)
![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4170393.png)
![N-[1-(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B4170424.png)
![N-(2,5-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4170429.png)
![3,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B4170437.png)
![N-allyl-N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4170450.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B4170468.png)
![N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4170471.png)
![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B4170475.png)
![N-cyclohexyl-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4170482.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4170490.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4170498.png)
![ethyl 3,3,3-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}-2-phenylalaninate](/img/structure/B4170505.png)